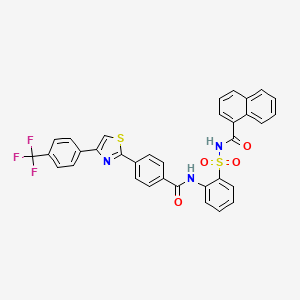

![molecular formula C9H13N3O4 B1435296 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2060044-01-9](/img/structure/B1435296.png)

1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

The compound “1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of 1H-1,2,3-triazole, which is a type of heterocyclic compound. The tert-butoxy and carboxylic acid groups suggest that it might have interesting reactivity .

Molecular Structure Analysis

The compound likely has a planar triazole ring, with the tert-butoxy and carboxylic acid groups adding steric bulk and polarity, respectively .Chemical Reactions Analysis

The presence of a carboxylic acid group means this compound could undergo typical acid-base reactions. The tert-butoxy group might make it a candidate for reactions involving leaving groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid could form hydrogen bonds, affecting its solubility and boiling point. The tert-butoxy group is quite bulky, which could influence its reactivity .Applications De Recherche Scientifique

Triazole Derivatives in Drug Synthesis and Biological Activity

Triazole Compounds as a Basis for Drug Development : Triazole rings are integral to various drugs due to their diverse biological activities. Research has highlighted the synthesis and applications of novel triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The success of triazoles in the pharmaceutical market has spurred interest in developing new synthesis methods and evaluating biological activities for potential therapeutic uses (Ferreira et al., 2013).

Synthetic Routes and Chemical Properties : The synthetic versatility of 1,2,3-triazoles, facilitated by the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone in drug discovery and material science. This click chemistry approach allows for the creation of 1,4-disubstituted 1,2,3-triazoles, showcasing a broad spectrum of biological activities and underlying the importance of triazoles in creating novel therapeutic agents (Kaushik et al., 2019).

Antibacterial Activity : Triazole-containing hybrids have been evaluated for their antibacterial activity against Staphylococcus aureus, demonstrating the potential for dual or multiple mechanisms of action. This underscores the relevance of triazole derivatives in addressing antibiotic resistance and treating bacterial infections (Li & Zhang, 2021).

Material Science and Industrial Applications

Corrosion Inhibitors : 1,2,3-Triazole derivatives, especially 1,4-disubstituted triazoles, have shown efficiency as corrosion inhibitors for various metals in aggressive media. Their stability, non-toxic nature, and environmental friendliness make them ideal candidates for protecting metals and alloys, highlighting the industrial applications of triazole derivatives beyond pharmaceuticals (Hrimla et al., 2021).

Polymeric Membranes and Conductivity : Research into polymeric membranes based on 1H-1,2,4-triazole has shown promise for fuel cell applications. These materials improve thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions, showcasing the potential of triazole derivatives in the development of high-performance, heat-resistant proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-9(2,3)16-7(13)5-12-4-6(8(14)15)10-11-12/h4H,5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSLWWYZOCVGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1435215.png)

![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1435219.png)

![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)

![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)